molecular formula C10H9NO2S B12435643 Ethyl benzo[d]thiazole-4-carboxylate

Ethyl benzo[d]thiazole-4-carboxylate

Cat. No.: B12435643
M. Wt: 207.25 g/mol
InChI Key: JAGHKXNWDOJRSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl benzo[d]thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with ethyl chloroformate under basic conditions . The reaction typically proceeds as follows:

    Starting Materials: 2-aminothiophenol and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl benzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, thiols.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Mechanism of Action

The mechanism of action of ethyl benzo[d]thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl 1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-4-3-5-8-9(7)11-6-14-8/h3-6H,2H2,1H3

InChI Key

JAGHKXNWDOJRSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)SC=N2

Origin of Product

United States

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